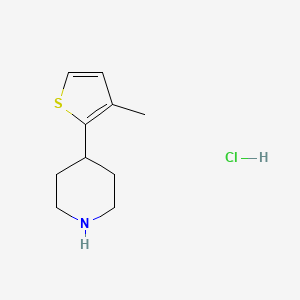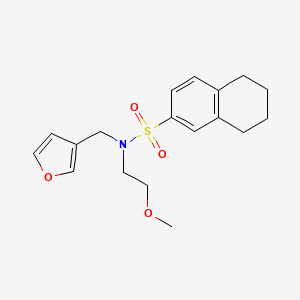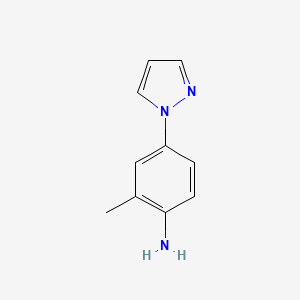![molecular formula C18H26FNO3S B2676270 3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one CAS No. 2097872-36-9](/img/structure/B2676270.png)
3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one, commonly known as FPPP, is a research chemical that belongs to the cathinone family. It is a synthetic compound that has been developed for scientific research purposes only. FPPP is a potent psychostimulant and has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonist : 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a compound with structural similarities to the queried chemical, is identified as a novel kappa-opioid receptor antagonist. This suggests potential applications in treating depression and addiction disorders (Grimwood et al., 2011).
Chemical Reaction Studies
- Aromatic Nucleophilic Substitution Reaction : A study on the reaction kinetics of 1-fluoro-2, 4-dinitrobenzene with piperidine, involving a chemical structure related to the queried compound, helps in understanding the reaction mechanisms in different solvent environments (Yangjeh & Gholami, 2003).
Crystal Structure Analysis
- Crystal Forms of Paroxetine Hydrochloride : Research on different crystal forms of paroxetine hydrochloride, which includes piperidine structures, offers insights into the molecular arrangements and stability of such compounds (Yokota et al., 1999).
Quantum Chemical and Molecular Dynamics
- Corrosion Inhibition Properties : Piperidine derivatives, related to the queried compound, were studied for their adsorption and corrosion inhibition properties on iron, highlighting applications in material science (Kaya et al., 2016).
Antitumor Activity
- Antitumor Activity of Piperazine Derivatives : Studies on piperazine derivatives, similar to the queried chemical, showed potent cytotoxicity and antitumor activity against various tumor cells, suggesting applications in cancer therapy (Naito et al., 2005).
Molecular Structure Investigations
- Molecular Structures of Piperidinyl Derivatives : Analysis of the molecular structures of various piperidinyl derivatives, including those with fluorophenyl groups, provides valuable information for the development of pharmacologically active compounds (Kubicki & Codding, 2003).
Pharmacokinetics of Novel Inhibitors
- Pharmacokinetics of Novel Inhibitors : Research on the pharmacokinetics of new anaplastic lymphoma kinase inhibitors, which include piperidinyl compounds, provides insights into drug metabolism and systemic clearance (Teffera et al., 2013).
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO3S/c1-14(2)13-24(22,23)16-7-5-11-20(12-16)18(21)10-9-15-6-3-4-8-17(15)19/h3-4,6,8,14,16H,5,7,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIJJPCPQMFQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2676189.png)
![5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B2676190.png)


![(E)-4-(Dimethylamino)-N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]but-2-enamide](/img/structure/B2676198.png)



![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2676204.png)


![3-[(4-chloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2676208.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2676209.png)
